Cyclohexanol, 1-(2-(p-(3-diethylamino-1-propynyl)phenyl)ethynyl)-

Description

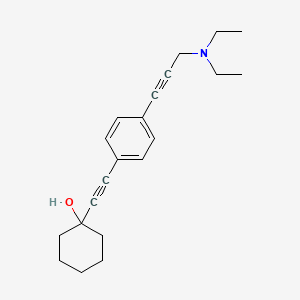

Cyclohexanol, 1-(2-(p-(3-diethylamino-1-propynyl)phenyl)ethynyl)-, is a structurally complex cyclohexanol derivative characterized by two ethynyl (C≡C) groups and a diethylamino-substituted propynyl moiety at the para position of the phenyl ring. This compound belongs to a class of molecules designed to explore the interplay between steric bulk, electronic effects, and biological activity.

Properties

CAS No. |

5076-60-8 |

|---|---|

Molecular Formula |

C21H27NO |

Molecular Weight |

309.4 g/mol |

IUPAC Name |

1-[2-[4-[3-(diethylamino)prop-1-ynyl]phenyl]ethynyl]cyclohexan-1-ol |

InChI |

InChI=1S/C21H27NO/c1-3-22(4-2)18-8-9-19-10-12-20(13-11-19)14-17-21(23)15-6-5-7-16-21/h10-13,23H,3-7,15-16,18H2,1-2H3 |

InChI Key |

OLZUTLBHIYGXLO-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC#CC1=CC=C(C=C1)C#CC2(CCCCC2)O |

Origin of Product |

United States |

Preparation Methods

Key Intermediates and Their Preparation

A critical intermediate in the synthetic pathway is 1-[cyano(p-methoxyphenyl)methyl] cyclohexanol, which can be synthesized by reacting para-substituted aryl compounds with cyclohexanone in the presence of organometallic bases such as lithium diisopropylamide (LDA) or alkali metal hydrides. The reaction is typically conducted in anhydrous organic solvents under inert atmosphere to prevent degradation of sensitive organometallic species.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Formation of organolithium base | Metal lithium, diisopropylamine in ether/toluene | - | Reflux under nitrogen, careful control of temp. |

| Addition to cyclohexanone | Dropwise addition of arylacetonitrile and cyclohexanone | 65-80 | Green-yellow solution indicates intermediate formation |

| Work-up and isolation | Acid quench with HCl/ice, filtration, recrystallization in toluene | - | Purity confirmed by melting point (124-126°C), IR, NMR, MS |

This intermediate undergoes further reduction to yield 1-[2-amino-1-(p-methoxyphenyl)ethyl] cyclohexanol using either Raney Nickel catalyzed hydrogenation or aluminum hydride reduction.

Reduction Methods

Two principal reduction methods are employed:

| Reduction Method | Reagents/Conditions | Yield (%) | Advantages/Disadvantages |

|---|---|---|---|

| Raney Nickel Hydrogenation | Raney Nickel catalyst, H2 gas, methanol, room temperature, ~15 hours | ~83 | Mild conditions, high purity, monitored by TLC |

| Aluminum Hydride Reduction | LiAlH4 and AlCl3 in ether/THF mixture, room temperature, 5 hours | - | Efficient, requires careful moisture control |

Both methods yield the amino-substituted cyclohexanol intermediate, which is a direct precursor for further functionalization towards the target compound.

Functionalization to Target Compound

The introduction of the 3-diethylamino-1-propynyl group at the para-position of the phenyl ring is typically achieved via Sonogashira-type coupling reactions or related alkynylation methods, involving palladium-catalyzed cross-coupling of aryl halides with terminal alkynes bearing the diethylamino substituent. Although specific detailed protocols for this exact compound are limited in the public domain, standard literature methods for such functionalizations can be adapted.

Characterization and Purity Confirmation

The intermediates and final products are characterized by:

- Melting Point Determination: Indicative of purity and identity (e.g., 124-126°C for key intermediate).

- Infrared Spectroscopy (IR): Identification of functional groups such as O–H (~3494 cm⁻¹), C≡N (~2240 cm⁻¹), aromatic rings (~1612 and 1512 cm⁻¹), and N–H (~3364 cm⁻¹).

- Nuclear Magnetic Resonance (NMR): Proton NMR signals consistent with aromatic protons, methoxy groups, cyclohexyl hydrogens, and amino substituents.

- Mass Spectrometry (MS): Molecular weight confirmation (309.4 g/mol for the target compound).

Summary Table of Preparation Steps

| Step No. | Reaction Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Characterization Techniques |

|---|---|---|---|---|---|

| 1 | Formation of organolithium base | Li metal, diisopropylamine, ether, reflux | Organolithium solution | - | Visual color change (gray solution) |

| 2 | Addition of arylacetonitrile and cyclohexanone | Dropwise addition, anhydrous conditions | 1-[Cyano(p-methoxyphenyl)methyl] cyclohexanol | 65-80 | Melting point, IR, NMR, MS |

| 3 | Reduction by Raney Nickel or AlH4 | Raney Ni/H2 or LiAlH4 + AlCl3, methanol/THF, RT | 1-[2-Amino-1-(p-methoxyphenyl)ethyl] cyclohexanol | ~83 | TLC, Ninhydrin test, NMR |

| 4 | Alkynylation/functionalization (literature-based) | Pd-catalyzed coupling of aryl halide with diethylamino-propynyl alkyne | Target compound: Cyclohexanol, 1-(2-(p-(3-diethylamino-1-propynyl)phenyl)ethynyl)- | - | NMR, IR, MS, melting point |

Chemical Reactions Analysis

Alkyne-Based Reactions

The compound’s terminal and internal alkynes enable participation in catalytic coupling and cycloaddition processes:

a. Sonogashira Coupling

The ethynyl group facilitates cross-couplings with aryl/vinyl halides under palladium catalysis. For example:

textR–X + HC≡C–[Compound] → R–C≡C–[Compound] + HX

Conditions involve Pd(PPh₃)₄, CuI, and triethylamine in THF at 60–80°C.

b. Cycloaddition Reactions

The terminal alkyne participates in Huisgen azide-alkyne cycloadditions (CuAAC) to form 1,2,3-triazoles . This reaction is critical for bioconjugation and material science applications.

c. Hydride Transfer

ZnI₂-catalyzed -hydride shifts convert propargylamine intermediates to trisubstituted allenes (Fig. 1) :

Hydride transfer mechanism involving ZnI₂

Kinetic isotope effect (KIE) studies confirm this step as rate-determining (kₐH/kₐD = 2.25 ± 0.15) .

Amine-Driven Reactivity

The diethylamino group enables acid-base and coordination chemistry:

DFT calculations reveal that ZnI₂ preferentially coordinates the amine nitrogen over the alkyne (ΔG ≈ 5 kcal/mol difference) .

Cyclohexanol Oxidation and Esterification

The hydroxyl group undergoes typical alcohol reactions:

a. Oxidation

With Jones reagent (CrO₃/H₂SO₄), the cyclohexanol moiety oxidizes to cyclohexanone.

b. Esterification

Reacts with acyl chlorides (e.g., acetyl chloride) under basic conditions:

text[Compound]–OH + RCOCl → [Compound]–OOCR + HCl

Comparative Reactivity of Structural Analogs

| Compound Modification | Reactivity Difference |

|---|---|

| Dimethylamino vs. diethylamino | Enhanced steric hindrance reduces coordination stability |

| Morpholino substitution | Improved solubility in polar solvents |

Mechanistic Insights

Scientific Research Applications

Biological Activities

Preliminary studies indicate that this compound exhibits various biological activities, making it a candidate for further research in pharmacology:

- Anticancer Activity : Initial investigations suggest that Cyclohexanol, 1-(2-(p-(3-diethylamino-1-propynyl)phenyl)ethynyl)- may have anticancer properties. Similar compounds have shown significant antiproliferative activity against human cancer cell lines, such as HCT-116 and MCF-7, with IC50 values in the low micromolar range .

- Neuropharmacological Effects : The diethylamino group may enhance the compound's ability to cross the blood-brain barrier, potentially leading to applications in treating neurological disorders .

Case Studies

Several case studies highlight the potential applications of Cyclohexanol, 1-(2-(p-(3-diethylamino-1-propynyl)phenyl)ethynyl)-:

- Anticancer Research : A study focused on derivatives of similar structures demonstrated promising anticancer activity against various cell lines, suggesting that modifications to the cyclohexanol structure could yield effective therapeutic agents .

- Neuropharmacology : Research into the neuropharmacological effects of compounds with diethylamino groups indicates potential use in treating conditions such as anxiety or depression by modulating neurotransmitter systems .

- Toxicology Studies : Toxicity assessments reveal that while some derivatives exhibit low toxicity profiles in vitro, further studies are necessary to evaluate their safety in vivo. The LD50 for related compounds has been documented at approximately 1304 mg/kg in rodent models .

Mechanism of Action

The mechanism of action of Cyclohexanol, 1-(2-(p-(3-diethylamino-1-propynyl)phenyl)ethynyl)- involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes like Cathepsin B by binding to their active sites and preventing their normal function . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related cyclohexanol derivatives, emphasizing substituent effects, physicochemical properties, and biological activities where available.

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Polarity and Solubility: The diethylamino-propynyl group in the target compound introduces basicity and moderate polarity, contrasting with the triethoxy-propynyl group in , which enhances lipophilicity. The morpholino-propynyl group in balances polarity and steric bulk due to morpholine’s cyclic ether-amine structure.

The methoxyethylamino group in improves metabolic stability and brain penetration, a design strategy also relevant to norepinephrine reuptake inhibitors ().

Physicochemical Trends: Higher molecular weight and branching (e.g., C₂₁H₂₅NO₂ in ) correlate with increased boiling points (~486.8°C). Methoxy-substituted derivatives () exhibit lower predicted pKa (~13.11), suggesting reduced acidity compared to unsubstituted cyclohexanol.

Synthetic Utility: Simpler derivatives like 1-ethynylcyclohexanol () serve as precursors for click chemistry or alkyne-based coupling reactions.

Biological Activity

Cyclohexanol, 1-(2-(p-(3-diethylamino-1-propynyl)phenyl)ethynyl)- is a complex organic compound with the molecular formula and a molecular weight of approximately 309.45 g/mol. This compound features a cyclohexanol backbone substituted with an ethynyl group attached to a phenyl ring, which is further substituted with a propynyl group containing a diethylamino functional group. The unique structural characteristics of this compound suggest potential biological activities that warrant further investigation.

Chemical Structure and Properties

The structure of Cyclohexanol, 1-(2-(p-(3-diethylamino-1-propynyl)phenyl)ethynyl)- can be represented as follows:

This compound is notable for its ability to interact with various biological systems, potentially influencing pharmacological effects.

Biological Activity

Preliminary studies indicate that Cyclohexanol, 1-(2-(p-(3-diethylamino-1-propynyl)phenyl)ethynyl)- exhibits several biological activities:

- Antimicrobial Properties : Research suggests that compounds with similar structures may possess antimicrobial effects. The presence of the diethylamino group could enhance membrane permeability, facilitating interaction with microbial cells.

- Cytotoxicity : Toxicity studies have indicated an LD50 value of approximately 1304 mg/kg in rodent models, suggesting moderate toxicity levels . Further investigations are needed to evaluate the specific cytotoxic mechanisms and potential therapeutic windows.

- Neuroactive Effects : Given the diethylamino moiety, there is potential for neuroactive properties. Compounds with similar structures have been studied for their interactions with neurotransmitter systems, particularly in modulating dopamine and serotonin pathways.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally related compounds can provide insights into the biological activity of Cyclohexanol, 1-(2-(p-(3-diethylamino-1-propynyl)phenyl)ethynyl)-. The following table summarizes key features of similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Cyclohexanol, 1-(2-(p-(3-dimethylamino-1-propynyl)phenyl)ethynyl)- | C19H23NO | Contains dimethylamino instead of diethylamino |

| Cyclohexanol, 1-(2-(p-(3-morpholino-1-propynyl)phenyl)ethynyl)- | C21H25NO | Morpholino group affects solubility and receptor interaction |

| Cyclohexanol, 1-((4-(3-dimethylamino-1-propynyl)phenyl)ethynyl)- | C19H23NO | Variation in substitution pattern on phenolic ring |

These compounds share common functional groups but differ in their substituents, which can significantly affect their biological activity and pharmacological profiles.

Case Studies

Several case studies have explored the biological implications of similar compounds:

- Antimicrobial Efficacy : A study demonstrated that compounds with ethynyl substitutions exhibited enhanced antimicrobial properties against various bacterial strains. The structural modifications allowed for increased interaction with bacterial membranes, leading to cell lysis.

- Neuropharmacology : Research focusing on structurally related compounds has shown potential in modulating neurotransmitter release and uptake, indicating that Cyclohexanol, 1-(2-(p-(3-diethylamino-1-propynyl)phenyl)ethynyl)- may also influence neurochemical pathways.

- Toxicological Assessment : Toxicity assessments in rodent models have highlighted the importance of evaluating both acute and chronic exposure effects to understand the safety profile of this compound better.

Q & A

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use respiratory protection (one-way valve respirator), nitrile gloves, lab coats, and safety goggles due to its classification as a toxic solid (UN2811, Hazard Class 6.1) .

- Storage: Keep in a ventilated, cool, and dry area, away from oxidizers.

- Waste Disposal: Treat as hazardous waste; follow local regulations for organic toxic solids.

- Emergency Measures: In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention.

Basic: How can the purity and structure of this compound be validated experimentally?

Answer:

- Spectroscopic Methods:

- Elemental Analysis: Verify C, H, N, and O percentages against theoretical values.

Table 1: Example NMR Data for Ethynyl Cyclohexanol Derivatives

| Substituent | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ethynyl (-C≡CH) | 2.8–3.2 (m) | 70–85 (sp³), 85–95 (sp²) |

| Diethylamino (-N(C₂H₅)₂) | 1.1 (t), 2.5 (q) | 45–55 (N-CH₂) |

Advanced: What structural features influence its potential as a neurotransmitter reuptake inhibitor?

Answer:

- Key Moieties:

- Structure-Activity Relationship (SAR):

- Electron-withdrawing groups (e.g., trifluoromethoxy in WAY-260022) increase metabolic stability.

- Bulky substituents on the phenyl ring may reduce dopamine transporter (DAT) affinity .

Table 2: Selectivity Profiles of Related Compounds

| Compound | NET IC₅₀ (nM) | SERT/DAT Selectivity | Source |

|---|---|---|---|

| WAY-260022 | 2.1 | >100-fold | |

| WY-X1 (Br-substituted) | 5.8 | 50-fold |

Advanced: How can contradictions in reported biological activities be resolved?

Answer:

- Assay Variability: Differences in cell lines (e.g., HEK293 vs. CHO) or radioligands (³H-nisoxetine vs. ³H-desipramine) can alter IC₅₀ values.

- Methodological Adjustments:

Basic: What synthetic routes are feasible for introducing ethynyl groups into the cyclohexanol scaffold?

Answer:

- Sonogashira Coupling: Catalyze cross-coupling between a bromophenyl intermediate and terminal alkyne using Pd(PPh₃)₂Cl₂/CuI .

- Appel Reaction: Convert hydroxyl groups to leaving groups (e.g., bromide) for subsequent alkyne substitution .

Example Protocol:

React 1-(p-bromophenyl)cyclohexanol with ethynyltrimethylsilane under Sonogashira conditions.

Deprotect with K₂CO₃/MeOH to yield the terminal alkyne.

Advanced: How do thermodynamic properties (e.g., ΔHf) impact stability in formulation studies?

Answer:

- Enthalpy of Formation (ΔHf): Measured via combustion calorimetry. Electron-donating groups (e.g., -OCH₃) stabilize cyclohexanol derivatives, reducing decomposition risks .

- Solubility Optimization: Use Hansen solubility parameters (δD, δP, δH) to predict compatibility with excipients like PEG-400 or cyclodextrins .

Table 3: Thermodynamic Data for Cyclohexanol Derivatives

| Compound | ΔHf (kJ/mol) | Melting Point (°C) |

|---|---|---|

| Cyclohexanol | -352 | 25 |

| 4-tert-Butylcyclohexanol | -298 | 80 |

Basic: What in vitro models are suitable for preliminary efficacy screening?

Answer:

Advanced: Can computational methods predict metabolite formation or toxicity?

Answer:

- In Silico Tools:

- ADMET Predictor: Estimates metabolic sites (e.g., cytochrome P450 oxidation of diethylamino groups).

- DEREK Nexus: Flags structural alerts (e.g., propargyl amines linked to hepatotoxicity) .

- Validation: Cross-reference with in vitro microsomal stability assays (e.g., rat liver S9 fractions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.